Azido-PEG3-aminoacetic acid-NHS ester
Overview
Description
Azido-PEG3-aminoacetic acid-NHS ester is a non-cleavable linker for bio-conjugation . It contains an Azide group and an NHS group linked through a linear PEG chain . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
This compound is a PEG derivative containing an azide group and an NHS ester . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Molecular Structure Analysis
The molecular formula of this compound is C14H23N5O7 . It has a molecular weight of 373.4 g/mol .Chemical Reactions Analysis
The azide group in this compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis
This compound has a molecular weight of 373.4 g/mol . It is soluble in water, DMSO, DCM, DMF .Scientific Research Applications
Erythrocytes as Carriers of Immunoglobulin-Based Therapeutics : This research describes the use of erythrocyte membrane engineering for displaying antibodies on the surface of red blood cells (RBCs). The study utilized methods including click chemistry with NHS-PEG-azido for the rapid, cell-tolerated chemical engineering of RBCs. This approach aims to enhance the efficacy and lifespan of therapeutic immunoglobulins while reducing side effects (Ji et al., 2019).
Pegylation of RNA Spiegelmers : The research presents a two-step variation for the post-synthetic modification of oligonucleotides, using NHS ester-activated carboxylic acids and amino-modified nucleic acids. This method, demonstrated with polyethylene glycol (PEG) carboxylic acid, shows the potential for attaching a range of molecular entities such as dyes and peptides to nucleic acids (Bethge & Vonhoff, 2020).
Controlled Pegylation of Proteins with Azide Reagents : This study focuses on the controlled site-specific pegylation of proteins using azide reagents and click chemistry. It involves the synthesis of branched PEG azide reagent and its reaction with alkyne functions in proteins, showing an approach for optimizing the structure of therapeutic protein conjugates (Martynenko-Makaev et al., 2018).
pH-Dependent Formation of PEGylated Proteins : This research compares the reaction velocities of pH-dependent PEGylation of bovine lactoferrin using branched PEG-NHS. It highlights the importance of pH in obtaining optimal conditions for PEGylation by NHS esters (Nojima et al., 2009).
Amino-Sulfhydryl Stapling on Peptides and Proteins : This study describes the use of NHS-activated acrylamides for chemoselective amino-sulfhydryl stapling on peptides and proteins. The approach demonstrates the versatility of NHS-activated acrylamides in bioconjugation and their potential application in functionalizing bioconjugates (Silva et al., 2021).
Mechanism of Action
Target of Action
Azido-PEG3-aminoacetic acid-NHS ester is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells . The primary targets of this compound are proteins that contain Alkyne groups .
Mode of Action
The compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction forms a stable triazole linkage . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Result of Action
The result of the compound’s action is the selective degradation of target proteins within cells . This can lead to various molecular and cellular effects depending on the specific function of the degraded protein.
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O7/c15-18-17-4-6-24-8-10-25-9-7-23-5-3-16-11-14(22)26-19-12(20)1-2-13(19)21/h16H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFDDJSHNLEEBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CNCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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